Cas no 80998-07-8 (Sapintoxin D)

Sapintoxin D structure
Nome do Produto:Sapintoxin D
Sapintoxin D Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzoic acid,2-(methylamino)-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester
- Benzoic acid,2-(methylamino)-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7...
- Benzoic acid,2-(methylamino)-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydr
- Benzoic acid,2-(methylamino)-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-
- PHORBOL 12-N-METHYLANTHRANILATE
- Sapintoxin D
- dro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1h-cyclopropa(
- 5,9,11-Trihydroxyprosta-6E,14Z-dien-1-Oic acid
- CHEBI:72442
- (1ar,1bs,4ar,7as,7bs,8r,9r,9as)-9a-(acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1h-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate
- Phorbol 12-(2-methylamino)benzoic acid 13-acetic acid
- Benzoic acid, 2-(methylamino)-, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1a-alpha,1b-beta,4a-beta,7a-alpha,7b-alpha,8-alpha,9-beta,9a-alpha))-
- (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-acetoxy-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate
- CCRIS 7233
- phorbol 12-(2-methylamino)benzoate 13-acetate
- 5,9,11-trihydroxyprosta-6E,14Z-dien-1-oate
- Q27139925
- Benzoic acid, 2-(methylamino)-, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester
- DTXSID301001692
- 9a-(acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate
- CHEMBL3586011
- 80998-07-8
- [(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate
- Benzoic acid, 2-(methylamino)-, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester
- (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-acetoxy-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa(3,4)benzo(1,2-e)azulen-9-yl 2-(methylamino)benzoate
- ((1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo(8.5.0.02,6.011,13)pentadeca-3,8-dienyl) 2-(methylamino)benzoate
-
- Inchi: InChI=1S/C30H37NO8/c1-15-11-22-28(36,24(15)34)13-18(14-32)12-20-23-27(4,5)30(23,39-17(3)33)25(16(2)29(20,22)37)38-26(35)19-9-7-8-10-21(19)31-6/h7-12,16,20,22-23,25,31-32,36-37H,13-14H2,1-6H3/t16-,20+,22-,23-,25-,28-,29-,30-/m1/s1
- Chave InChI: UPAIGGMQTARRMN-CSSCWBSHSA-N
- SMILES: CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC
Propriedades Computadas
- Massa Exacta: 539.25200
- Massa monoisotópica: 539.252
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 3
- Complexidade: 418
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 6
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 3
- XLogP3: 4.3
- Superfície polar topológica: 142Ų
Propriedades Experimentais
- Cor/Forma: Not available
- Densidade: 1.35
- Ponto de ebulição: 695.8°C at 760 mmHg
- Ponto de Flash: 374.6°C
- Índice de Refracção: 1.626
- PSA: 142.39000
- LogP: 2.48030
- Solubilidade: Soluble in methanol, dimethyl sulfoxide or chloroform
Sapintoxin D Informações de segurança
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: 22-26-36/37/39
-
Identificação dos materiais perigosos:
Sapintoxin D Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | S117003-2.5mg |
Sapintoxin D |
80998-07-8 | 2.5mg |
$586.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203254-1 mg |
Sapintoxin D, |
80998-07-8 | ≥98% | 1mg |
¥451.00 | 2023-07-10 | |
A2B Chem LLC | AC55794-2.5mg |
4-[(3s,3ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one |
80998-07-8 | 2.5mg |
$1184.00 | 2024-04-19 | ||
A2B Chem LLC | AC55794-1mg |
4-[(3s,3ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one |
80998-07-8 | 1mg |
$716.00 | 2024-04-19 | ||
TRC | S117003-5mg |
Sapintoxin D |
80998-07-8 | 5mg |
$1068.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203254-1mg |
Sapintoxin D, |
80998-07-8 | ≥98% | 1mg |
¥451.00 | 2023-09-05 | |
TRC | S117003-1mg |
Sapintoxin D |
80998-07-8 | 1mg |
$276.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203254A-5 mg |
Sapintoxin D, |
80998-07-8 | ≥98% | 5mg |
¥1,346.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-203254A-5mg |
Sapintoxin D, |
80998-07-8 | ≥98% | 5mg |
¥1346.00 | 2023-09-05 |
Sapintoxin D Literatura Relacionada
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Fornecedores recomendados
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
CN Fornecedor
Reagente

Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
CN Fornecedor
A granel
